molecular formula C6H4FNO3 B1296212 3-Fluoro-5-nitrophenol CAS No. 2369-10-0

3-Fluoro-5-nitrophenol

Cat. No.: B1296212
CAS No.: 2369-10-0
M. Wt: 157.1 g/mol
InChI Key: YOMAXLMXNGCFRA-UHFFFAOYSA-N
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Description

3-Fluoro-5-nitrophenol is an organic compound with the molecular formula C6H4FNO3. It is a derivative of phenol, where the hydrogen atoms in the 3rd and 5th positions are replaced by a fluorine atom and a nitro group, respectively. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-nitrophenol typically involves the nitration of 3-fluorophenol. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective nitration at the 5th position. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure high yield and purity of the product.

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a multi-step process involving the nitration of 3-fluorophenol followed by purification steps such as recrystallization or distillation. The process is designed to maximize yield and minimize energy consumption and waste production .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-nitrophenol undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The phenolic group can be oxidized to quinones under strong oxidizing conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon or reagents like sodium borohydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Scientific Research Applications

3-Fluoro-5-nitrophenol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Fluoro-5-nitrophenol involves its interaction with various molecular targets and pathways. The nitro group can participate in redox reactions, while the phenolic group can form hydrogen bonds and interact with enzymes and proteins. The fluorine atom can influence the compound’s reactivity and stability by altering the electronic properties of the phenol ring .

Comparison with Similar Compounds

  • 3-Fluoro-4-nitrophenol
  • 3-Fluoro-2-nitrophenol
  • 4-Fluoro-3-nitrophenol

Comparison: 3-Fluoro-5-nitrophenol is unique due to the specific positioning of the fluorine and nitro groups, which influences its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different reactivity patterns in nucleophilic substitution and reduction reactions, making it a valuable compound for specific synthetic applications .

Properties

IUPAC Name

3-fluoro-5-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO3/c7-4-1-5(8(10)11)3-6(9)2-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMAXLMXNGCFRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10296492
Record name 3-fluoro-5-nitrophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2369-10-0
Record name 2369-10-0
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Record name 3-fluoro-5-nitrophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-5-nitrophenol
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